(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a complex organic molecule featuring a thiazolone core, a pyrazole ring, and various substituents including a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the pyrazole ring and subsequent functionalization with the chlorobenzyl group. Key steps include:
Formation of the Thiazolone Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Pyrazole Ring Formation: The pyrazole ring is synthesized via the condensation of hydrazine with a 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups like ketones or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one: can be compared with similar compounds such as:
Dichloroanilines: These compounds also contain chlorine-substituted aromatic rings and are used in the production of dyes and herbicides.
Luteolin: A natural flavonoid with various pharmacological effects, including antidepressant properties.
The uniqueness of (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
Properties
Molecular Formula |
C32H29ClN4O2S |
---|---|
Molecular Weight |
569.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C32H29ClN4O2S/c1-22-15-17-36(18-16-22)32-34-31(38)29(40-32)19-25-20-37(26-8-3-2-4-9-26)35-30(25)23-11-13-27(14-12-23)39-21-24-7-5-6-10-28(24)33/h2-14,19-20,22H,15-18,21H2,1H3/b29-19- |
InChI Key |
QHNPAWUDLZRQDP-CEUNXORHSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)/S2 |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)S2 |
Origin of Product |
United States |
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